molecular formula C12H17NO4S B1386170 3-[(Tert-butylsulfamoyl)methyl]benzoic acid CAS No. 1098373-76-2

3-[(Tert-butylsulfamoyl)methyl]benzoic acid

Cat. No.: B1386170
CAS No.: 1098373-76-2
M. Wt: 271.33 g/mol
InChI Key: SSGIYOZQTOQZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butylsulfamoyl)methyl]benzoic acid is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . This compound features a benzoic acid core substituted with a tert-butylsulfamoyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butylsulfamoyl)methyl]benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with tert-butylsulfamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the tert-butylsulfamoyl group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(Tert-butylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-[(Tert-butylsulfamoyl)methyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Tert-butylsulfamoyl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzoic acid moiety may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

  • 3-(Butylsulfamoyl)benzoic acid
  • 3-(tert-Butylsulfamoyl)benzoic acid

Comparison: 3-[(Tert-butylsulfamoyl)methyl]benzoic acid is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are required to enhance selectivity or stability .

Properties

IUPAC Name

3-(tert-butylsulfamoylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)13-18(16,17)8-9-5-4-6-10(7-9)11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGIYOZQTOQZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butylsulfamoyl)methyl]benzoic acid
Reactant of Route 2
3-[(Tert-butylsulfamoyl)methyl]benzoic acid
Reactant of Route 3
3-[(Tert-butylsulfamoyl)methyl]benzoic acid
Reactant of Route 4
3-[(Tert-butylsulfamoyl)methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(Tert-butylsulfamoyl)methyl]benzoic acid
Reactant of Route 6
3-[(Tert-butylsulfamoyl)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.